Ethyl 2-bromo-3-oxohexanoate
Overview
Description
Ethyl 2-bromo-3-oxohexanoate is an organic compound with the molecular formula C8H13BrO3 It is a derivative of hexanoic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxohexanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanoates.
Reduction: Formation of ethyl 2-bromo-3-hydroxyhexanoate.
Oxidation: Formation of ethyl 2-bromo-3-oxohexanoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds that may have therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-oxohexanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different products.
Comparison with Similar Compounds
Ethyl 2-bromo-3-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-oxopentanoate: Similar structure but with one less carbon atom in the chain.
Ethyl 2-chloro-3-oxohexanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 3-oxohexanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H13BrO3 |
---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 2-bromo-3-oxohexanoate |
InChI |
InChI=1S/C8H13BrO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
DSDZNRWURCCYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(=O)OCC)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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